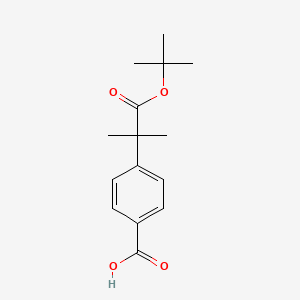

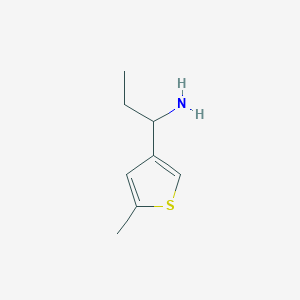

![molecular formula C26H21ClN4O2S B2917715 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 959555-14-7](/img/structure/B2917715.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide” belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These compounds are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them potential anticancer therapeutics .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC . Further modifications were performed to improve drug-like properties of the series .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 2,3-dihydroimidazo[1,2-c]quinazoline core. The structure-activity relationship studies identified several compounds with nanomolar range of activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the construction of the 2,3-dihydroimidazo[1,2-c]quinazoline core and the incorporation of the HDAC inhibitory functionality .Scientific Research Applications

Synthesis and Biological Activity

A study by Kovalenko et al. (2012) introduced a series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, demonstrating the synthesis, physicochemical characterization, and evaluation of their cytotoxicity and anticancer activity. Notably, certain derivatives showed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. The structural activity relationship (SAR) analysis provided insights into the molecular framework conducive to anticancer properties (Kovalenko et al., 2012).

Anticancer and Antibacterial Activity

Berest et al. (2011) explored novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds were synthesized and assessed for their in vitro anticancer and antibacterial activity. The study revealed specific compounds exhibiting pronounced anticancer activity, particularly against non-small cell lung and CNS cancer cell lines, underscoring the therapeutic potential of such molecules (Berest et al., 2011).

Antimicrobial Activity

Chaitanya et al. (2017) reported on the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and evaluated their antimicrobial activity. This study highlighted the compounds' efficacy against various Gram-positive and Gram-negative bacteria and their antifungal potential, further illustrating the diverse biological applications of quinazolinone derivatives (Chaitanya et al., 2017).

Antihistaminic Agents

Research by Alagarsamy et al. (2007) into 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones uncovered their potential as H1-antihistaminic agents. The compounds demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with one derivative showing higher potency and less sedation compared to chlorpheniramine maleate, a standard antihistamine (Alagarsamy et al., 2007).

Future Directions

The future directions in the research of these compounds could involve further optimization of the molecular structure to enhance their inhibitory activities and reduce potential side effects. The development of novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics is a promising area of research .

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4O2S/c1-16-11-12-18(27)14-21(16)28-23(32)15-34-26-30-20-10-6-5-9-19(20)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAHHKXNTNMNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

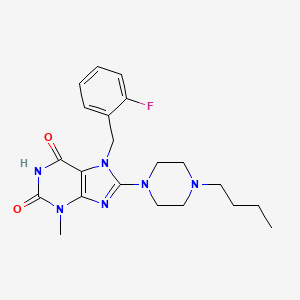

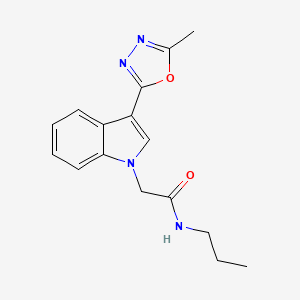

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

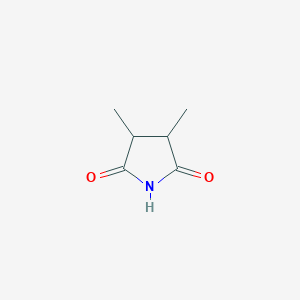

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

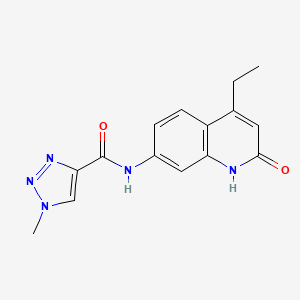

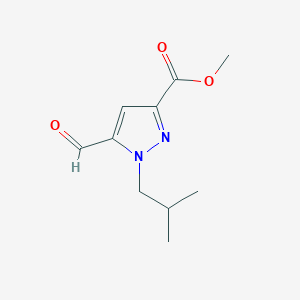

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

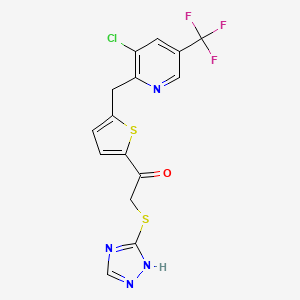

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)